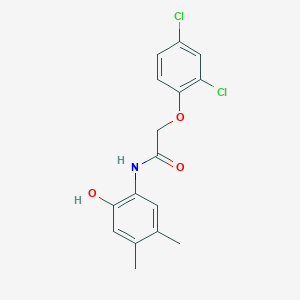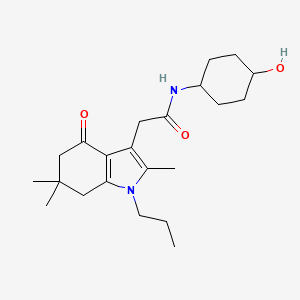
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as dicamba, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the chlorophenoxy family, which has been used as herbicides since the 1940s. Dicamba is a systemic herbicide that is absorbed by the plant and translocated to the growing points, where it inhibits cell division and growth, leading to the death of the plant.
作用机制
Dicamba acts by disrupting the normal growth and development of plants. It is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). Dicamba binds to the same receptor as IAA and activates the same signaling pathways, leading to the stimulation of cell division and growth. However, 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is more stable than IAA and persists in the plant for a longer time, leading to overstimulation of growth and eventually the death of the plant.
Biochemical and Physiological Effects
Dicamba affects the metabolism and transport of auxins in plants, leading to changes in gene expression and physiological processes. It also affects the activity of enzymes involved in cell division and growth, leading to the inhibition of these processes. Dicamba can also affect the uptake and transport of nutrients in plants, leading to nutrient deficiencies and stress.
实验室实验的优点和局限性
Dicamba is a useful tool in scientific research due to its ability to induce somatic mutations in plants and its effects on auxin transport and metabolism. However, it has limitations in terms of its specificity and potential effects on non-target organisms. It is important to use 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in a controlled environment and to follow proper safety protocols to minimize the potential risks.
未来方向
There are many potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, including:
1. Development of new this compound formulations with improved specificity and reduced environmental impact.
2. Study of the effects of this compound on non-target organisms, including insects, birds, and mammals.
3. Investigation of the mechanisms of this compound resistance in weeds and the development of new herbicides with different modes of action.
4. Study of the effects of this compound on soil microbiota and ecosystem processes.
5. Development of new this compound-based tools for plant breeding and genetic engineering.
In conclusion, this compound is a widely used herbicide with important applications in agriculture and scientific research. Its mechanism of action and effects on plant physiology and biochemistry have been extensively studied, but there are still many potential future directions for research on this compound. It is important to use this compound responsibly and to continue to investigate its potential benefits and risks.
合成方法
Dicamba can be synthesized by the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by the reaction of the resulting 2,4-dichlorophenoxyacetic acid with 2-hydroxy-4,5-dimethylphenylamine. The synthesis process is relatively simple and can be performed on a large scale.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It has also been used as a tool in scientific research to study plant physiology and biochemistry. Dicamba is used to induce somatic mutations in plants, which can be used to study gene function and regulation. It is also used to study auxin transport and metabolism in plants.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-5-13(14(20)6-10(9)2)19-16(21)8-22-15-4-3-11(17)7-12(15)18/h3-7,20H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFAEIMPJBXHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)


![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)


![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)

![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B4955038.png)
